molecular formula C14H22O B1237149 (+)-trans-alpha-Irone CAS No. 599-45-1

(+)-trans-alpha-Irone

Cat. No. B1237149
CAS RN: 599-45-1
M. Wt: 206.32 g/mol
InChI Key: JZQOJFLIJNRDHK-SXDPYWSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-trans-alpha-Irone is a sesquiterpenoid.

Scientific Research Applications

  • Enzymatic Synthesis and Olfactory Evaluation :

    • Brenna et al. (2001) describe an enzymatic approach to synthesize stereoisomers of (+)-trans-alpha-Irone, highlighting the efficient resolution of racemic trans-γ-irone to achieve high enantiomeric excess and chemical purity. This study also includes olfactory evaluation and full configuration assignment of irone isomers in Italian iris oil (Brenna, Fuganti, Ronzani, & Serra, 2001).
  • Preparation from Commercially Available Sources :

    • Brenna et al. (1999) report the preparation of (+)- and (-)-trans-alpha-Irone from commercially available Irone alpha®, detailing the synthetic sequence involving chromatographic separation and enantiomerically pure precursors obtained through kinetic resolution (Brenna, Fuganti, Fronza, Malpezzi, Righetti, & Serra, 1999).
  • Direct Enantioselective Separation and Characterization :

    • A study by Galfré, Martin, and Petrzilka (1993) focuses on the direct enantioselective separation of all irone isomers, including (+)-trans-alpha-Irone, using chiral capillary gas chromatography. The separated enantiomers were olfactorily characterized, revealing the distinct organoleptic properties of these compounds (Galfré, Martin, & Petrzilka, 1993).
  • Stereochemistry and Conversion into Other Irones :

    • The research by Rautenstrauch and Ohloff (1971) established the stereochemistry of various irone compounds, including (+)-trans-alpha-Irone. They showed the conversion of (+)-cis-γ-Irone into other irone types, thus providing insights into the structural relationships among these compounds (Rautenstrauch & Ohloff, 1971).
  • Olfactory Evaluation of Enantiomers :

    • A study by Naves (1957) involved the fractional distillation of crude irone and reduction to alcohols, contributing to the understanding of the olfactory properties of various enantiomers of irone, including (+)-trans-alpha-Irone (Naves, 1957).

properties

CAS RN

599-45-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-4-[(1S,5S)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13-/m0/s1

InChI Key

JZQOJFLIJNRDHK-SXDPYWSBSA-N

Isomeric SMILES

C[C@H]1CC=C([C@@H](C1(C)C)/C=C/C(=O)C)C

SMILES

CC1CC=C(C(C1(C)C)C=CC(=O)C)C

Canonical SMILES

CC1CC=C(C(C1(C)C)C=CC(=O)C)C

Other CAS RN

90242-81-2
35124-14-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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